2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 1351630-71-1
VCID: VC11883099
InChI: InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3
SMILES: CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine

CAS No.: 1351630-71-1

Cat. No.: VC11883099

Molecular Formula: C18H24N4O3S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine - 1351630-71-1

Specification

CAS No. 1351630-71-1
Molecular Formula C18H24N4O3S
Molecular Weight 376.5 g/mol
IUPAC Name 2-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3
Standard InChI Key PYCWDCRIHUEYLI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Canonical SMILES CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound's molecular formula, C₁₈H₂₄N₄O₃S, reflects a 376.5 g/mol molecular weight, combining aromatic, heterocyclic, and sulfonamide functionalities. The pyrimidine ring (a six-membered diazine) serves as the central scaffold, while the piperazine group introduces conformational flexibility. The ethanesulfonyl bridge connects these components to a 4-ethylphenoxy substituent, enhancing lipophilicity and potential membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃S
Molecular Weight376.5 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds7
Topological Polar Surface89.9 Ų

Spectroscopic Characterization

While experimental spectral data remains limited for this specific compound, analogous piperazine-sulfonyl derivatives exhibit characteristic signals:

  • ¹H NMR: Pyrimidine protons resonate at δ 8.3–8.5 ppm (d, J=5 Hz), while piperazine CH₂ groups appear as multiplets near δ 2.5–3.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 1150–1170 cm⁻¹ (S=O asymmetric stretch) and 1340–1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound's synthesis likely employs convergent strategies:

  • Pyrimidine-Piperazine Coupling: Nucleophilic substitution between 2-chloropyrimidine and piperazine derivatives.

  • Sulfonylation: Reaction of 2-(piperazin-1-yl)pyrimidine with 2-(4-ethylphenoxy)ethanesulfonyl chloride.

A published three-component reaction system using disulfides, azabicyclo[2.2.2]octane derivatives, and trimethylsilyl cyanide in ethanol provides a potential pathway . This method achieves yields up to 90% under catalyst-free conditions (100°C, 3 hr), demonstrating scalability for gram-scale production .

Table 2: Representative Reaction Conditions

ComponentQuantityRole
Diphenyl Disulfide0.1 mmolSulfur Source
CAABC*0.2 mmolPiperazine Precursor
TMSCN0.22 mmolCyano Donor
Cs₂CO₃0.6 mmolBase
EtOH1 mLSolvent

*CAABC: 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride

Purification Challenges

The sulfonamide linkage introduces polarity variations requiring mixed-mode chromatography (C18 columns with 0.1% formic acid/acetonitrile gradient). Residual solvents (ethanol, DCM) are monitored via GC-MS to meet ICH Q3C guidelines.

Biological Evaluation and Mechanism of Action

Enzymatic Targets

While direct activity data remains unpublished, structural analogs demonstrate:

  • ACAT-1 Inhibition: 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles show IC₅₀ values <10 μM in cholesterol esterification assays .

  • Kinase Modulation: Pyrimidine-piperazine hybrids inhibit CDK4/6 (IC₅₀: 5–15 nM), arresting cell cycle progression in breast cancer models .

Antiproliferative Activity

In silico docking studies predict strong binding (ΔG: -9.2 kcal/mol) to thymidylate synthase's folate pocket, a target validated for 5-fluorouracil analogs . Molecular dynamics simulations (>100 ns) suggest stable interactions with Arg50 and Tyr94 residues .

Comparative Analysis with Structural Analogs

PROTAC Linker Applications

The ethylphenoxy-sulfonyl group shares structural homology with PROTAC® degraders like 5-{4-[2-(2-Boc-aminoethoxy)ethyl]piperazinyl}pyrimidine-2-carboxylate (Sigma-Aldrich 928380) . These systems exploit piperazine's conformational flexibility to position E3 ligase recruiters (e.g., pomalidomide) near target proteins .

Sulfur Isosteres

Replacing sulfonyl with thioether groups (as in VC14770882) reduces polarity (clogP +0.8) but decreases metabolic stability (t₁/₂: 23 min vs. 45 min in human microsomes).

Future Research Priorities

ADMET Profiling

Priority studies should address:

  • CYP450 Inhibition: Screen against 3A4/2D9 isoforms using fluorogenic substrates

  • Plasma Protein Binding: Equilibrium dialysis with human serum albumin

  • hERG Liability: Patch-clamp assays (IC₅₀ threshold >30 μM)

Targeted Modifications

  • Bioisosteric Replacement: Substitute sulfonyl with sulfoximine to enhance CNS penetration

  • Prodrug Development: Esterify phenolic OH groups to improve oral bioavailability

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